N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide
Overview
Description
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide is a synthetic compound known for its unique structure and potential applications in various scientific fields. The compound combines a fluorophenyl group and a nitrophenyl group linked through an ethanediamide backbone, featuring a piperazine ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide typically involves multi-step reactions starting from readily available starting materials. For instance, the synthesis can begin with the coupling of 4-fluoroaniline and 4-methylpiperazine through a nucleophilic substitution reaction. The intermediate product is then reacted with 3-nitrobenzoyl chloride to form the desired compound under controlled conditions, usually in the presence of a base like triethylamine.
Industrial Production Methods
Scaling up for industrial production necessitates optimization of reaction parameters to enhance yield and purity. Industrial methods may incorporate continuous flow chemistry techniques to streamline the process, ensuring consistent quality and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize output while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide undergoes several types of chemical reactions, including:
Oxidation: : The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: : The piperazine ring allows for substitution reactions, particularly N-alkylation.
Hydrolysis: : The ethanediamide backbone can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Hydrogen gas and a palladium catalyst: for reduction.
Alkyl halides: for substitution reactions in the presence of a base.
Acids or bases: for hydrolysis.
Major Products Formed
Amines: : From the reduction of the nitro group.
N-alkylated derivatives: : From substitution reactions.
Carboxylic acids and amines: : From hydrolysis of the ethanediamide backbone.
Scientific Research Applications
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: : As a building block for synthesizing complex molecules.
Biology: : As a probe to study biological pathways and interactions.
Industry: : Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: : Can bind to specific proteins or receptors, influencing their activity.
Pathways Involved: : Depending on the application, it can modulate signaling pathways, enzyme activity, or receptor functions.
Comparison with Similar Compounds
Similar Compounds
N'-(2-fluorophenyl)-N-(3-nitrophenyl)ethanediamide
N'-(4-methylpiperazin-1-yl)ethyl-N-(3-nitrophenyl)ethanediamide
Uniqueness
N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(3-nitrophenyl)ethanediamide stands out due to its combination of a fluorophenyl group and a nitrophenyl group linked through an ethanediamide backbone, featuring a piperazine ring. This structure confers distinct physicochemical properties and a unique reactivity profile, making it valuable for specialized applications in research and industry.
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Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(3-nitrophenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O4/c1-25-9-11-26(12-10-25)19(15-5-7-16(22)8-6-15)14-23-20(28)21(29)24-17-3-2-4-18(13-17)27(30)31/h2-8,13,19H,9-12,14H2,1H3,(H,23,28)(H,24,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGZCOMIMIACEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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